Product packaging for beta-Propenylcyclopentadiene(Cat. No.:CAS No. 29063-07-8)

beta-Propenylcyclopentadiene

Cat. No.: B8473281
CAS No.: 29063-07-8
M. Wt: 106.16 g/mol
InChI Key: DKIUYAAMKFJPGB-UHFFFAOYSA-N
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Description

Significance of Cyclopentadiene (B3395910) Scaffolds in Organic and Organometallic Chemistry

Cyclopentadiene and its derivatives are fundamental building blocks in the fields of organic and organometallic chemistry. wikipedia.orgprimescholars.com The cyclopentadienyl (B1206354) anion (Cp⁻), formed by the deprotonation of cyclopentadiene, is a particularly important ligand in organometallic chemistry. wikipedia.org Its ability to form stable "sandwich" compounds, known as metallocenes, with transition metals revolutionized the field. wikipedia.orgacs.org Ferrocene, the first characterized metallocene, exhibits remarkable stability and is prepared by reacting a cyclopentadienyl alkali metal derivative with a transition metal dihalide. wikipedia.org

The exceptional stability of metallocenes and related cyclopentadienyl derivatives has made them a cornerstone of organometallic chemistry. wikipedia.org The cyclopentadienyl ligand is often considered a "spectator" ligand, meaning it remains inert to many nucleophiles and electrophiles, thereby stabilizing the organometallic complex. libretexts.org This stability allows for a wide range of chemical transformations to be carried out on the metal center or other coordinated ligands. Cyclopentadienyl metal complexes are valuable catalysts for numerous chemical reactions of academic and industrial importance. libretexts.org

Beyond metallocenes (Cp₂M), cyclopentadienyl ligands form various other structures, including "piano stool" complexes (CpMLn) and "bent metallocenes" (Cp₂MXn). libretexts.org The versatility of the cyclopentadienyl scaffold is further enhanced by the ability to introduce substituents onto the ring, which can fine-tune the steric and electronic properties of the resulting ligands and their metal complexes. rsc.orgrsc.org This modification of the cyclopentadiene ring dramatically affects the application of the resulting complexes in organic synthesis and catalysis. rsc.org

In organic chemistry, cyclopentadiene is a highly reactive diene in the Diels-Alder reaction, readily forming bicyclic adducts. wikipedia.org This reactivity is attributed to the minimal distortion required to achieve the transition state geometry. wikipedia.org The ability to introduce various functionalities onto the cyclopentadiene ring provides access to a diverse array of complex organic molecules. rsc.org

Overview of Propenyl-Substituted Cyclopentadienes

Propenyl-substituted cyclopentadienes are a class of cyclopentadiene derivatives where a propenyl group (C₃H₅) is attached to the cyclopentadiene ring. The position of the double bond within the propenyl group and its point of attachment to the cyclopentadiene ring can lead to different isomers. The substitution can alter the electronic and steric environment of the cyclopentadiene ring, influencing its reactivity and the properties of its corresponding metal complexes.

The introduction of a propenyl group can be achieved through various synthetic methods. One common approach involves the reaction of a cyclopentadienyl anion with an appropriate allyl halide. The chemical properties and reactivity of these substituted cyclopentadienes are directly related to the nature and position of the propenyl substituent. rsc.org Even minor changes in the molecular architecture can significantly impact their use in organic synthesis and the performance of their complexes in catalytic applications. rsc.org

Scope and Research Focus on β-Propenylcyclopentadiene

Among the various propenyl-substituted cyclopentadienes, β-propenylcyclopentadiene is a specific isomer that has garnered research interest. The "β" designation refers to the position of the substituent on the cyclopentadiene ring. Research on β-propenylcyclopentadiene often focuses on its synthesis, isomerization, and its use as a ligand in organometallic chemistry.

The reaction of 6,6-dimethylfulvene (B1295306) can lead to the formation of a 2-propenylcyclopentadienyl fragment upon deprotonation. researchgate.net This fragment can then be coordinated to a metal center. For instance, the reaction with certain zirconium compounds affords a bent metallocene containing the 2-propenylcyclopentadienyl ligand. researchgate.netscience.gov The study of such complexes provides insights into the coordination chemistry of substituted cyclopentadienyl ligands and their potential applications in catalysis. Further research explores the synthesis of various substituted cyclopentadienes, which can include propenyl groups, to create tailored ligands for specific catalytic transformations. rsc.orggoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B8473281 beta-Propenylcyclopentadiene CAS No. 29063-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29063-07-8

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1-prop-2-enylcyclopenta-1,3-diene

InChI

InChI=1S/C8H10/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5,7H2

InChI Key

DKIUYAAMKFJPGB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC1

Origin of Product

United States

Ii. Synthetic Methodologies for β Propenylcyclopentadiene and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to highly substituted propenylcyclopentadienes by assembling the carbocyclic ring from simpler unsaturated molecules. Nickel(0)-catalyzed reactions are particularly prominent in this area.

Nickel(0) complexes are effective catalysts for the cyclotrimerization of alkynes, a powerful tool for constructing substituted aromatic and cyclic systems. Under specific conditions, this catalysis can be directed to form cyclopentadiene (B3395910) derivatives.

A notable example of direct synthesis is the reaction of dialkyl-substituted alkynes with carbon dioxide, catalyzed by nickel(0) complexes. In the case of 3-hexyne, this reaction yields novel cyclotrimers with cyclopentadiene structures, including pentaethyl-5-(1-propenyl)-1,3-cyclopentadiene.

The reaction is typically catalyzed by a Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) system in the presence of a phosphine ligand. The choice of ligand influences the product distribution. For instance, using a triphenylphosphine (PPh₃) ligand with the Ni(cod)₂ catalyst under a carbon dioxide atmosphere selectively forms the two novel cyclotrimers: pentaethyl-5-(1-propenyl)-1,3-cyclopentadiene and pentaethyl-5-allyl-1,3-cyclopentadiene. This is in contrast to the reaction under a nitrogen atmosphere, where the primary product is hexaethylbenzene. When a different phosphine ligand, such as Ph₂P(CH₂)₄PPh₂, is used, the reaction with CO₂ also produces tetraethyl-2-pyrone, a CO₂-incorporated product, alongside the propenylcyclopentadiene derivatives.

Table 1: Influence of Catalyst System on 3-Hexyne Trimerization
Catalyst SystemAtmospherePrimary Products
Ni(cod)₂-PPh₃CO₂Pentaethyl-5-(1-propenyl)-1,3-cyclopentadiene, Pentaethyl-5-allyl-1,3-cyclopentadiene
Ni(cod)₂-PPh₃N₂Hexaethylbenzene
Ni(cod)₂-Ph₂P(CH₂)₄PPh₂CO₂Tetraethyl-2-pyrone, Pentaethyl-5-(1-propenyl)-1,3-cyclopentadiene, Pentaethyl-5-allyl-1,3-cyclopentadiene

The mechanism of nickel-catalyzed [2+2+2] cycloaddition of alkynes is central to understanding the formation of these cyclopentadiene structures. The process is believed to initiate with the oxidative coupling of two alkyne molecules to the nickel(0) center, forming a key intermediate known as a nickelacyclopentadiene. youtube.com

From this nickelacyclopentadiene intermediate, the reaction can proceed via several pathways depending on the reactants and conditions. In the absence of other coupling partners, the insertion of a third alkyne molecule leads to a larger metallacycle that undergoes reductive elimination to form a substituted benzene ring. However, in the presence of carbon dioxide, the CO₂ can insert into the nickel-carbon bond of the nickelacyclopentadiene intermediate. This insertion can lead to the formation of pyrone-type structures. The formation of propenylcyclopentadiene derivatives suggests a more complex pathway involving rearrangement and hydrogen abstraction steps, diverging from the simple cyclotrimerization that yields hexaethylbenzene. The steric and electronic properties of the phosphine ligands play a crucial role in directing the reaction toward either benzene or cyclopentadiene formation. youtube.com

Precursor-Based Synthesis Strategies

These strategies involve the stepwise construction of the target molecule, typically starting with the formation of a cyclopentadienyl (B1206354) precursor that is subsequently modified. This approach offers greater control for synthesizing less-substituted or specifically functionalized derivatives.

The synthesis of simple propenylcyclopentadiene (often referred to as allylcyclopentadiene) is a fundamental procedure for preparing organometallic precursors. The most common and straightforward method involves the nucleophilic substitution of an allyl halide with a cyclopentadienyl anion.

The process begins with the deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl anion. Cyclopentadiene has a pKa of approximately 15, allowing it to be deprotonated by a variety of bases. wikipedia.org A convenient and widely used method is the reaction of cyclopentadiene monomer (obtained by cracking dicyclopentadiene) with sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). wikipedia.org

Reaction Scheme: C₅H₆ + NaH → Na⁺C₅H₅⁻ + H₂

The resulting sodium cyclopentadienide (NaCp) is a versatile nucleophile. wikipedia.org Subsequent reaction with an allyl halide, such as allyl bromide (3-bromopropene), yields the desired product. The cyclopentadienyl anion attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion.

Reaction Scheme: Na⁺C₅H₅⁻ + CH₂=CHCH₂Br → C₅H₅CH₂CH=CH₂ + NaBr

The initial product is 5-propenylcyclopentadiene, which exists in equilibrium with its 1-propenyl and 2-propenyl isomers through a series of google.comgoogle.com-sigmatropic shifts (hydrogen shifts). The term 3-propenylcyclopentadiene refers to one of the isomers within this dynamic mixture.

The preparation of halogenated propenylcyclopentadienes can be achieved by introducing a halogen to the propenyl side chain of a pre-formed propenylcyclopentadiene molecule. A key challenge is to selectively halogenate the allylic position of the propenyl group without adding to the double bonds of the propenyl group or the cyclopentadiene ring.

A standard method for achieving this is allylic bromination using N-bromosuccinimide (NBS). masterorganicchemistry.com This reaction typically proceeds via a free-radical mechanism, initiated by light (hν) or a radical initiator like benzoyl peroxide. masterorganicchemistry.com NBS serves to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution at the allylic position over ionic addition to the double bond. masterorganicchemistry.com

When propenylcyclopentadiene is treated with NBS and a radical initiator, a hydrogen atom is abstracted from one of the allylic positions, creating a resonance-stabilized allylic radical. This radical then reacts with bromine to form the halogenated product.

Reaction Scheme (Illustrative): C₅H₅CH₂CH=CH₂ + NBS --(hν)--> C₅H₅CH(Br)CH=CH₂ + Succinimide

This method provides a route to synthesize a brominated propenylcyclopentadiene. The precise isomer formed, such as the example 1-(2-bromo-2-propenyl)cyclopentadiene, would depend on the specific starting isomer of propenylcyclopentadiene and the potential for rearrangement of the intermediate allylic radical.

Indirect Synthetic Routes and Derivatization

Indirect synthetic routes are crucial for accessing β-propenylcyclopentadiene derivatives that may not be readily available through direct methods. These multi-step approaches allow for greater control over the final molecular architecture.

Alkylation and Functionalization of Cyclopentadienyl Anions

A foundational and widely employed strategy for the synthesis of substituted cyclopentadienes involves the alkylation of the cyclopentadienyl anion. This approach leverages the nucleophilic character of the aromatic cyclopentadienyl anion, which is readily formed by the deprotonation of cyclopentadiene.

The synthesis of β-propenylcyclopentadiene can be achieved by reacting a salt of the cyclopentadienyl anion, such as sodium cyclopentadienide (NaCp), with a suitable propenyl electrophile, typically an allyl halide like allyl bromide. The reaction proceeds via a nucleophilic substitution mechanism. However, the reaction conditions, including the choice of solvent and temperature, are critical to optimize the yield and minimize the formation of impurities. For instance, while reactions in tetrahydrofuran (THF) at room temperature are feasible, they can sometimes lead to lower yields and the formation of undesired byproducts google.com. To circumvent these issues, alternative conditions, such as performing the reaction in liquid ammonia at low temperatures, have been explored to produce n-alkyl cyclopentadienes more cleanly google.com.

The general scheme for this alkylation is as follows:

Deprotonation: Cyclopentadiene is deprotonated using a strong base, such as sodium hydride or an alkali metal, to form the cyclopentadienyl anion.

Alkylation: The cyclopentadienyl anion then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide, resulting in the formation of allylcyclopentadiene, a constitutional isomer of β-propenylcyclopentadiene. Subsequent isomerization can lead to the desired β-propenylcyclopentadiene.

Reagent 1Reagent 2SolventTemperatureProductYield (%)
Sodium CyclopentadienideAllyl BromideTHFRoom TemperatureAllylcyclopentadieneLow to Moderate
Lithium CyclopentadienideAllyl BromideTHFNot SpecifiedAllylcyclopentadieneNot Specified
Sodium Cyclopentadienide1-IodobutaneLiquid AmmoniaLow Temperaturen-ButylcyclopentadieneHigher Yields

This table presents illustrative data based on analogous alkylation reactions of cyclopentadienyl anions, highlighting the variability in yield based on reaction conditions.

Conversion from Fulvene (B1219640) Precursors: Deprotonation and Coordination Strategies

An alternative and powerful synthetic approach to β-propenylcyclopentadiene and its derivatives involves the use of fulvenes as precursors. Fulvenes are isomers of substituted benzenes and possess a cross-conjugated system with an exocyclic double bond, making them versatile intermediates in organic synthesis.

The synthesis of a suitable fulvene precursor, such as 6-(prop-1-en-1-yl)fulvene, can be accomplished through the condensation of cyclopentadiene with an α,β-unsaturated aldehyde, like crotonaldehyde. This reaction is typically base-catalyzed.

Once the propenylfulvene is obtained, it can be converted to the corresponding propenylcyclopentadienyl anion through deprotonation. This is often achieved using a strong base, such as an organolithium reagent like butyllithium. The deprotonation occurs at the cyclopentadienyl ring, generating the aromatic propenylcyclopentadienyl anion.

This anionic species can then be coordinated to a metal center to form various organometallic complexes. Alternatively, quenching the anion with a proton source would yield β-propenylcyclopentadiene. This strategy of using a fulvene precursor allows for the introduction of the propenyl group at a specific position on the cyclopentadienyl ring.

An indirect synthesis of 6-vinylfulvene, a related compound, has been reported starting from sodium cyclopentadienide and 3-acetoxy-3-chloro-1-propene. This reaction proceeds via an SN2 pathway followed by the elimination of acetic acid, yielding 6-vinylfulvene, albeit with the formation of a major byproduct nih.gov. This highlights the potential for similar strategies in accessing propenylfulvenes.

Fulvene PrecursorDeprotonating AgentResulting SpeciesApplication
6-(prop-1-en-1-yl)fulveneButyllithiumPropenylcyclopentadienyl anionSynthesis of β-propenylcyclopentadiene and its metal complexes
6-VinylfulveneNot SpecifiedVinylcyclopentadienyl anionIntermediate for further functionalization

This table outlines the strategic conversion of fulvene precursors to cyclopentadienyl anions for the synthesis of target compounds.

Iii. Organometallic Chemistry and Coordination Complexes of Propenylcyclopentadienyl Ligands

Propenylcyclopentadienyl as a Ligand in Transition Metal Chemistry

The dual functionality of the propenylcyclopentadienyl ligand, offering both the η⁵-coordination of the cyclopentadienyl (B1206354) ring and the potential for η²- or η³-coordination of the propenyl side chain, makes it an intriguing ligand in transition metal chemistry. This dual nature can lead to the formation of complexes with unique structural and reactive properties.

The synthesis of metal-propenylcyclopentadienyl complexes generally follows established protocols for the preparation of other cyclopentadienyl derivatives. A common strategy involves the deprotonation of β-propenylcyclopentadiene to form the corresponding alkali metal salt, typically the lithium or sodium salt, which is then reacted with a suitable metal halide precursor.

Synthesis of Metal-Propenylcyclopentadienyl Complexes

Zirconium and Hafnium Complexes with 2-Propenylcyclopentadienyl Ligands

A plausible synthetic approach would involve the reaction of sodium 2-propenylcyclopentadienide with zirconium tetrachloride or hafnium tetrachloride in an appropriate solvent like tetrahydrofuran (THF) nih.govnih.govchemrxiv.org.

Table 1: Plausible Reaction for the Synthesis of Bis(2-propenylcyclopentadienyl)zirconium Dichloride

ReactantsProduct
2 Na(C₅H₄CH₂CH=CH₂) + ZrCl₄(C₅H₄CH₂CH=CH₂)₂ZrCl₂ + 2 NaCl

It is important to note that while this synthetic route is chemically reasonable, specific yields and reaction conditions for this particular ligand have not been extensively reported. The reactivity of the pendant alkene functionality would also need to be considered, as it could potentially undergo side reactions under certain conditions.

Rhodium Complexes Incorporating Propenylcyclopentadienyl Fragments

The synthesis of rhodium complexes with substituted cyclopentadienyl ligands is well-established. One common method involves the reaction of a rhodium precursor, such as rhodium trichloride trihydrate, with a substituted cyclopentadiene (B3395910) thieme-connect.de. Another approach is the co-cyclization of alkynes nih.gov. For the synthesis of a (propenylcyclopentadienyl)rhodium complex, a likely method would be the reaction of the pre-formed sodium or lithium propenylcyclopentadienide with a suitable rhodium(I) or rhodium(III) precursor, such as [Rh(CO)₂Cl]₂ or RhCl₃·3H₂O.

For example, the synthesis of a planar-chiral cyclopentadienyl rhodium complex has been achieved by reacting [(cod)RhCl]₂ with tert-butylacetylene in the presence of AlCl₃ rsc.org. This highlights the possibility of constructing complex cyclopentadienyl ligands directly on the metal center.

Table 2: Representative Synthesis of a Substituted Cyclopentadienyl Rhodium Complex

Rhodium PrecursorLigand SourceProduct
[(cod)RhCl]₂tert-butylacetylene[(C₅H₂tBu₂CH₂tBu)RhCl₂]₂

While this example does not use the propenylcyclopentadienyl ligand, it illustrates a general synthetic strategy that could potentially be adapted.

Lanthanide Complexes with Propenylcyclopentadienyl Ligands

The synthesis of lanthanide complexes with substituted cyclopentadienyl ligands typically involves the salt metathesis reaction between a lanthanide trichloride (LnCl₃) and an alkali metal salt of the desired cyclopentadienyl ligand researchgate.net. In the case of propenylcyclopentadienyl, the reaction of three equivalents of sodium propenylcyclopentadienide with a lanthanide trichloride would be the most direct route to the tris(propenylcyclopentadienyl)lanthanide complex.

An alternative approach to allyl-lanthanide complexes involves the partial protolysis of homoleptic tris- or tetra(allyl)-lanthanide compounds with a cyclopentadiene derivative academie-sciences.fr. This method yields complexes where both allyl and cyclopentadienyl ligands are coordinated to the lanthanide center.

Table 3: General Synthesis of Tris(cyclopentadienyl)lanthanide Complexes

ReactantsProduct
3 Na(Cp) + LnCl₃Cp₃Ln + 3 NaCl

This general reaction can be adapted for substituted cyclopentadienyl ligands, including the propenyl derivative.

Gallium Complexes Featuring Propenylcyclopentadienyl Moieties

The synthesis of gallium(III) complexes with various ligands is an active area of research chemrxiv.orgnih.gov. For cyclopentadienyl derivatives, a common precursor is gallium(I) iodide ('GaI'), which can be reacted with potassium cyclopentadienides to afford cyclopentadienylgallium(I) complexes. Subsequent oxidation would lead to gallium(III) species.

The synthesis of gallium aminotrisphenolate compounds has been achieved through the reaction of the pro-ligand with Ga(OEt)₃ shu.ac.uk. While not a cyclopentadienyl complex, this demonstrates a successful synthetic route to well-defined gallium complexes.

Table 4: General Synthesis of Cyclopentadienylgallium(I) Complexes

ReactantsProduct
'GaI' + K(C₅R₅)(C₅R₅)Ga + KI

This methodology could likely be extended to the synthesis of (propenylcyclopentadienyl)gallium(I), which could then be further functionalized.

The structural elucidation of organometallic complexes relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational modes of the propenylcyclopentadienyl ligand. The C=C stretching frequency of the propenyl group, typically appearing around 1640 cm⁻¹, can indicate whether the double bond is coordinated to the metal center. Changes in the C-H stretching and bending frequencies of the cyclopentadienyl ring upon coordination can also be observed.

Table 5: Expected Spectroscopic and Crystallographic Data for a Hypothetical (η⁵-Propenylcyclopentadienyl) Metal Complex

TechniqueExpected Observations
¹H NMRResonances for Cp-ring protons (δ 4-7 ppm), vinylic protons (δ 5-6 ppm), and allylic protons (δ 2-3 ppm).
¹³C NMRResonances for Cp-ring carbons, vinylic carbons, and allylic carbon.
IRC=C stretch (~1640 cm⁻¹), C-H stretches of Cp and propenyl groups.
X-rayDetermination of M-Cp centroid distance, M-C(alkene) distances, and bond angles.

Due to the limited availability of specific experimental data for beta-propenylcyclopentadiene complexes of the discussed metals, the provided information is based on established principles of organometallic chemistry and data from analogous cyclopentadienyl complexes. Further research is required to fully explore the synthesis and structural diversity of this intriguing ligand system.

Structural Characterization of Organometallic Complexes

X-ray Crystallographic Analysis of Metal-Propenylcyclopentadienyl Adducts

In a typical metallocene structure, such as those formed with zirconium or titanium, the cyclopentadienyl rings are η⁵-coordinated to the metal center. The introduction of a β-propenyl substituent is expected to influence the tilt of the cyclopentadienyl ring and the metal-ring centroid distance. The steric bulk of the propenyl group can affect the conformation of the ligand and its interaction with other ligands in the coordination sphere.

Table 1: Representative Bond Distances and Angles in Metallocene Dichlorides

CompoundM-Cl (Å)Cl-M-Cl (°)M-Cp(centroid) (Å)
Titanocene Dichloride2.36494.52.06
Zirconocene Dichloride2.4497.12.19

This table presents data for unsubstituted metallocenes to provide a baseline for comparison. The presence of a β-propenyl group would likely introduce slight variations in these parameters.

The orientation of the propenyl group relative to the metal center is of particular interest. It can adopt various conformations, which can be influenced by crystal packing forces. These conformational differences can have implications for the reactivity of the complex, particularly in catalytic processes where the substituent may interact with incoming substrates.

Spectroscopic Investigations of Complex Structures (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are crucial for elucidating the structure and bonding of metal-propenylcyclopentadienyl complexes in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the propenylcyclopentadienyl ligand and its coordination to a metal center. libretexts.orgresearchgate.net In the ¹H NMR spectrum, the protons on the cyclopentadienyl ring typically appear as distinct signals, and their chemical shifts can indicate the electronic environment around the metal. The protons of the propenyl group will also have characteristic resonances, with coupling constants providing information about their connectivity and stereochemistry. Upon coordination to a metal, a shift in the resonance positions of both the Cp and propenyl protons is expected compared to the free ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the vibrational modes of the complex. The C-H stretching and bending frequencies of the cyclopentadienyl ring and the propenyl substituent can be identified. In metal carbonyl complexes containing a propenylcyclopentadienyl ligand, the frequency of the C-O stretching vibration is a sensitive probe of the electronic properties of the ligand. libretexts.org A more electron-donating ligand will lead to more back-bonding from the metal to the CO ligands, resulting in a lower C-O stretching frequency.

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the complex, confirming its molecular weight. Fragmentation patterns observed in the mass spectrum can offer insights into the strength of the metal-ligand bonds and the stability of the complex.

Table 2: Expected Spectroscopic Features for a Generic (β-propenyl-Cp)MCl₂ Complex

TechniqueFeatureExpected Observation
¹H NMR Cp-H protonsResonances in the range of 5-7 ppm, with splitting patterns dependent on substitution.
Propenyl protonsCharacteristic olefinic and allylic proton signals, with coupling constants revealing stereochemistry.
¹³C NMR Cp-C carbonsSignals in the aromatic/olefinic region, with shifts indicating coordination.
Propenyl carbonsResonances corresponding to sp² and sp³ hybridized carbons.
IR ν(C=C)Stretching vibration for the propenyl double bond.
ν(M-Cl)Metal-chloride stretching frequency in the far-IR region.
Mass Spec. Molecular Ion PeakPeak corresponding to the mass of the intact complex.

Catalytic Applications of Propenylcyclopentadienyl Metal Complexes

The electronic and steric properties of the propenylcyclopentadienyl ligand can be exploited to modulate the catalytic activity and selectivity of its metal complexes. These complexes have potential applications in various polymerization reactions.

Homogeneous Ziegler-Natta Olefin Polymerization Catalysis

Metallocene complexes of Group 4 metals, such as titanium and zirconium, are well-known precursors for homogeneous Ziegler-Natta catalysts when activated with a cocatalyst like methylaluminoxane (MAO). wikipedia.orgsamaterials.com The substituents on the cyclopentadienyl ring play a crucial role in determining the performance of these catalysts.

The β-propenyl group can influence the polymerization of olefins in several ways. Its electronic effect can alter the electrophilicity of the metal center, which in turn affects the rate of monomer insertion. The steric bulk of the propenyl group can influence the stereoselectivity of the polymerization, potentially leading to polymers with specific tacticities (e.g., isotactic or syndiotactic). For instance, zirconocene dichlorides are widely used as catalysts in polymerization reactions. samaterials.comereztech.com

Table 3: Hypothetical Influence of β-Propenyl Substituent on Ethylene Polymerization

Catalyst PrecursorActivity (kg polymer/mol·h)Polymer Molecular Weight ( g/mol )
(Cp)₂ZrCl₂/MAOHighHigh
(β-propenyl-Cp)₂ZrCl₂/MAOPotentially ModifiedPotentially Modified

This table illustrates the expected influence of the β-propenyl substituent. Actual data would be required for a definitive comparison.

Polymerization of Vinyl Monomers (e.g., Methyl Methacrylate)

Metal complexes with functionalized cyclopentadienyl ligands have also been explored as catalysts for the polymerization of polar vinyl monomers like methyl methacrylate (MMA). ippi.ac.ir The coordination of the polar monomer to the metal center is a key step in the polymerization mechanism. The presence of the propenyl group could influence this coordination and the subsequent insertion steps. The performance of such catalysts is often influenced by both steric and electronic effects of the ligands. researchgate.net

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The structure of the propenylcyclopentadienyl ligand is a key determinant of the catalytic behavior of its metal complexes. Both the electronic and steric properties of the ligand can be fine-tuned to optimize catalyst performance.

Steric Effects: The size and shape of the propenyl group can create a specific steric environment around the metal center. illinois.edunih.gov This steric hindrance can influence the regioselectivity and stereoselectivity of the polymerization process. For example, in propylene polymerization, the steric environment of the catalyst is crucial for controlling the tacticity of the polypropylene. A well-designed ligand can create a chiral pocket around the active site, leading to the formation of highly stereoregular polymers.

Iv. Reactivity and Reaction Mechanisms of β Propenylcyclopentadiene Systems

Anionic Intermediates and Rearrangements

The formation of the propenylcyclopentadienyl anion through deprotonation is a key step that unlocks several reaction pathways. The stability and subsequent reactions of this anion are dictated by the principles of charge delocalization and isomerization to more stable electronic configurations.

The propenylcyclopentadienyl anion can exist as several isomers. The initial site of deprotonation on the β-propenylcyclopentadiene molecule determines the initial structure of the anion. However, this anion can undergo rapid isomerization to achieve a more stable, delocalized structure. The primary driving force for this isomerization is the attainment of a cyclopentadienyl (B1206354) anion-like structure, which benefits from aromatic stabilization.

The delocalization of the negative charge over the five-membered ring is energetically favorable. Isomerization pathways involve proton exchange mechanisms, often facilitated by the solvent or other species in the reaction mixture. The equilibrium between the different anionic isomers is typically shifted towards the most stable species, where the charge is delocalized over the cyclopentadienyl ring.

Anion Isomer Key Structural Feature Relative Stability
Allylic AnionCharge delocalized over the three carbons of the propenyl group.Less Stable
Cyclopentadienyl-type AnionCharge delocalized over the five-membered ring.More Stable (Aromatic-like)

The propenylcyclopentadienyl anion is a versatile intermediate that can lead to the formation of various products upon quenching or further reaction. Two significant pathways involve the formation of conjugated trienes and fulvene (B1219640) derivatives.

The quenching of the delocalized propenylcyclopentadienyl anion with a proton source can lead to a mixture of isomeric dienes. Under certain conditions, rearrangement can occur to form a fully conjugated triene system. This process is driven by the thermodynamic stability associated with extended conjugation.

Alternatively, the anionic intermediate can be conceptualized as a resonance structure of the anion derived from a fulvene. Specifically, deprotonation of a methyl group on a 6-methylfulvene would lead to an analogous delocalized anion. Consequently, reactions of the propenylcyclopentadienyl anion can yield fulvene derivatives. For instance, reaction with an electrophile can lead to the formation of a substituted fulvene.

Cycloaddition Reactions Involving Propenylcyclopentadiene Moieties

The extended π-system of β-propenylcyclopentadiene allows it to participate in a variety of cycloaddition reactions, most notably Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Depending on the reaction partner, the propenylcyclopentadiene moiety can act as a 4π component (a diene) or a 2π component (a dienophile). Furthermore, the fulvene-like structure of β-propenylcyclopentadiene enables it to participate as a 6π component in certain cycloadditions. d-nb.infobeilstein-journals.orgresearchgate.netnih.govthieme-connect.com

The specific role of the propenylcyclopentadiene system is heavily influenced by the electronic nature of the other reactant. When reacting with an electron-deficient dienophile, the propenylcyclopentadiene will typically act as the electron-rich diene. Conversely, with an electron-rich diene, the propenyl group can act as the dienophile.

Below is a table summarizing the potential cycloaddition reactions of β-propenylcyclopentadiene systems:

Reaction Type Role of β-Propenylcyclopentadiene Reactant Partner Product Type
[4+2] Cycloaddition (Diels-Alder)4π (Diene)Electron-deficient alkene/alkyneSubstituted norbornene derivative
[4+2] Cycloaddition (Diels-Alder)2π (Dienophile)Electron-rich dieneSubstituted cyclohexene (B86901) derivative
[6+2] Cycloaddition6π ComponentElectron-deficient alkeneBicyclic system
[6+4] Cycloaddition6π ComponentTropone or similar 4π systemPolycyclic system

Regioselective and Stereoselective Transformations

The outcomes of cycloaddition reactions involving substituted dienes and dienophiles are governed by the principles of regioselectivity and stereoselectivity. masterorganicchemistry.comnih.govyoutube.com In the context of β-propenylcyclopentadiene, these principles dictate the orientation of the reactants and the spatial arrangement of the resulting product.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In Diels-Alder reactions of β-propenylcyclopentadiene, the regioselectivity is determined by the electronic effects of the substituents on both the diene and dienophile. The most common products arise from the alignment of the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile.

Stereoselectivity relates to the preferential formation of one stereoisomer over another. masterorganicchemistry.comnih.govyoutube.com In Diels-Alder reactions, the "endo rule" is often followed, which states that the dienophile's substituents with π-systems tend to be oriented towards the developing π-bond of the diene in the transition state. This leads to the formation of the endo product as the major isomer. However, the ratio of endo to exo products can be influenced by reaction temperature and the presence of catalysts. sciforum.net

The following table illustrates the expected major products based on these principles for a [4+2] cycloaddition where β-propenylcyclopentadiene acts as the diene:

Dienophile Substituent (R) Predicted Regiochemistry Predicted Stereochemistry
Electron-withdrawing group (e.g., -CHO, -COOR)"Ortho" or "Para" like adducts favoredEndo isomer favored
Electron-donating group (e.g., -OR, -NR2)Different regioselectivity may be observedEndo isomer generally favored

Hydrogen Transfer and Other Elementary Reactions within Propenylcyclopentadiene Frameworks

Within the framework of β-propenylcyclopentadiene and its derivatives, hydrogen atoms can undergo migration through various elementary reactions. One of the most significant of these is the sigmatropic rearrangement, specifically a d-nb.infothieme-connect.com-hydride shift. In the cyclopentadiene (B3395910) system, hydrogens on the saturated carbon can migrate around the ring. This process is thermally allowed and proceeds through a concerted mechanism.

For β-propenylcyclopentadiene, this type of hydrogen transfer can lead to the isomerization of the double bond positions within the ring and the propenyl side chain, ultimately leading to a mixture of isomers at equilibrium. The rate of these hydrogen shifts is dependent on temperature.

In the context of organometallic chemistry, if the propenylcyclopentadienyl moiety is coordinated to a metal center, hydrogen transfer can be mediated by the metal. nih.govrsc.org This can involve oxidative addition of a C-H bond to the metal, followed by reductive elimination to form a new C-H bond at a different position. These metal-catalyzed hydrogen transfers can be highly regioselective and stereoselective. rsc.orgresearchgate.net

V. Theoretical and Computational Investigations of β Propenylcyclopentadiene

Electronic Structure Calculations

Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. Various computational methods have been employed to unravel the electronic properties of cyclopentadiene (B3395910) derivatives.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground state geometries and energetics of molecules like β-propenylcyclopentadiene. These studies can predict bond lengths, bond angles, and dihedral angles with high precision. For instance, systematic computational studies on substituted cyclopentadienes have utilized DFT models like M06-2X and ωB97X-D to explore substitutional effects on Gibbs free energy barrier heights and reaction Gibbs free energies. acs.org

Table 1: Representative DFT Functionals for Cyclopentadiene Studies

Functional Type Key Features
M06-2X Hybrid Meta-GGA Good for thermochemistry and kinetics.
ωB97X-D Range-Separated Hybrid Includes empirical dispersion correction.

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide even more accurate electronic properties, though at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger systems.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions.

Transition State Characterization and Reaction Pathway Analysis

By calculating the potential energy surface, computational chemists can identify transition states—the high-energy structures that connect reactants and products. Characterizing these transition states is crucial for understanding reaction kinetics. For example, DFT calculations have been used to investigate the transition states in Diels-Alder reactions involving cyclopentadiene and various dienophiles, providing insights into the stereoselectivity and regioselectivity of these reactions. researchgate.net

Computational Modeling of Catalytic Cycles

Many reactions involving cyclopentadiene derivatives are catalyzed. Computational modeling can elucidate the entire catalytic cycle, identifying key intermediates and transition states. This is vital for designing more efficient catalysts. For instance, theoretical studies have explored the role of nickel catalysts in the formation of 2-pyrone derivatives from alkynes and carbon dioxide, with propenylcyclopentadiene being a potential intermediate. researchgate.net

Advanced Computational Techniques in Studying Cyclopentadiene Derivatives

The field of computational chemistry is continually evolving, with new methods offering greater accuracy and the ability to study more complex systems. Techniques such as Quantum Monte Carlo (QMC) and machine learning potentials are beginning to be applied to challenging chemical problems, promising a deeper understanding of molecules like β-propenylcyclopentadiene in the future.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a staple in computational chemistry for studying chemical processes in large molecular systems. nih.gov The fundamental idea behind QM/MM is to partition the system into a small, electronically significant region that is treated with a high-level quantum mechanical (QM) method, and a larger, surrounding environment that is described by a more computationally efficient molecular mechanics (MM) force field. mdpi.combiomolmd.org This approach allows for the accurate modeling of electronic effects where they are most important, such as in the vicinity of reacting atoms, while still accounting for the influence of the larger environment. nih.gov

For β-propenylcyclopentadiene, a QM/MM approach could be particularly useful for studying its reactivity, for instance, in the context of polymerization or Diels-Alder reactions. In such a scenario, the double bonds of the propenyl group and the cyclopentadiene ring, which are directly involved in the reaction, would be treated at a QM level of theory. This allows for an accurate description of the changes in electronic structure, such as bond breaking and formation. The remainder of the molecule and any surrounding solvent molecules could be treated using MM.

The choice of QM method can range from semi-empirical methods to more accurate and computationally demanding ab initio or density functional theory (DFT) methods. The selection of the MM force field is also crucial for obtaining reliable results. The interaction between the QM and MM regions is a critical aspect of the QM/MM methodology, with different schemes available to handle the coupling, particularly at the boundary between the two regions. biomolmd.org

Table 1: Hypothetical QM/MM Partitioning and Computational Details for a Reaction Study of β-Propenylcyclopentadiene

ParameterDescription
QM Region Propenyl group and cyclopentadiene ring
MM Region Solvent molecules (e.g., water or a non-polar solvent)
QM Method Density Functional Theory (DFT) with B3LYP functional
Basis Set 6-31G(d,p)
MM Force Field AMBER or CHARMM
Boundary Treatment Link-atom scheme
Properties Calculated Reaction energy profiles, transition state geometries, activation energies

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. biorxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape and dynamics of a molecule. nih.gov For a flexible molecule like β-propenylcyclopentadiene, MD simulations can be employed to explore its various possible conformations and to understand the factors that govern their relative stabilities.

A typical MD simulation of β-propenylcyclopentadiene would involve placing the molecule in a simulation box, often filled with a solvent to mimic solution-phase conditions. The interactions between all atoms in the system are described by a force field. The simulation then proceeds by integrating the equations of motion in small time steps, generating a trajectory that describes the positions and velocities of the atoms over time.

Table 2: Hypothetical Results of a Conformational Analysis of β-Propenylcyclopentadiene from a Molecular Dynamics Simulation

Conformational StateDihedral Angle (C-C-C=C)Population (%)Relative Free Energy (kcal/mol)
Gauche ~60°450.2
Anti ~180°350.0
Syn ~0°201.5

Vi. Advanced Analytical Methodologies for β Propenylcyclopentadiene Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of β-propenylcyclopentadiene, providing detailed information on its atomic connectivity, functional groups, molecular mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of β-propenylcyclopentadiene. Both ¹H and ¹³C NMR are employed to map the complete carbon-hydrogen framework. slideshare.net

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their electronic environment. The olefinic protons on the cyclopentadiene (B3395910) ring and the propenyl side chain are expected to resonate in the downfield region (typically 5.0-6.5 ppm) due to the deshielding effect of the π-systems. openstax.orglibretexts.org The allylic protons on the ring appear at a more intermediate chemical shift (around 2.8-3.0 ppm). Protons of the methyl group on the propenyl chain would appear in the upfield region (around 1.7-1.9 ppm). oregonstate.edu Spin-spin coupling between adjacent protons provides critical connectivity information.

¹³C NMR spectroscopy provides direct insight into the carbon skeleton. msu.edu The sp²-hybridized carbons of the diene and the propenyl group are expected to have chemical shifts in the range of 115-150 ppm. libretexts.org The sp³-hybridized allylic carbon of the ring would appear further upfield, typically around 40-45 ppm, while the methyl carbon would be found in the 10-20 ppm range. libretexts.orgoregonstate.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propenylcyclopentadiene
Atom Position (see structure)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1/C46.0 - 6.5132 - 135
C2-140 - 145
C36.2 - 6.6128 - 132
C5 (CH₂)2.8 - 3.040 - 45
C1' (=CH)5.8 - 6.2130 - 134
C2' (=CH₂)5.0 - 5.4115 - 120

Note: These are estimated values based on typical chemical shifts for substituted cyclopentadienes and conjugated alkenes. Actual values may vary depending on the solvent and specific isomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within the β-propenylcyclopentadiene molecule.

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. Key characteristic absorption bands for β-propenylcyclopentadiene are expected for C-H and C=C stretching and bending modes. libretexts.org

C-H Stretching: Vibrations for sp² C-H bonds (on the diene and alkene) typically appear above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹), while sp³ C-H stretches (on the allylic CH₂ group) appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). pressbooks.pubuomustansiriyah.edu.iq

C=C Stretching: Due to conjugation, the C=C stretching vibrations are observed at lower frequencies than in isolated double bonds. Two distinct bands are often seen for unsymmetrical conjugated dienes, typically around 1650 cm⁻¹ and 1600 cm⁻¹. spcmc.ac.inudel.edu

C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 700-1000 cm⁻¹ region can provide information about the substitution pattern of the double bonds. pressbooks.pub

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is particularly useful for identifying the symmetric C=C stretching vibrations that may be weak or inactive in the IR spectrum. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for β-Propenylcyclopentadiene
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
=C-H Stretch (sp²)3020 - 3100MediumMedium
-C-H Stretch (sp³)2850 - 2960Medium-StrongMedium
C=C Stretch (Conjugated)1600 - 1650Medium-VariableStrong
CH₂ Bending (Scissoring)1440 - 1470MediumWeak
C-H Out-of-Plane Bending700 - 1000StrongWeak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For a volatile compound like β-propenylcyclopentadiene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common approach.

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (C₈H₁₀, MW ≈ 106.17 g/mol ). The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways.

Characteristic fragmentation pathways for β-propenylcyclopentadiene would likely include:

Loss of a hydrogen radical (H•): Leading to a stable cyclopentadienyl-like cation at m/z 105.

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 91, which could be the tropylium (B1234903) ion, a common and very stable fragment.

Retro-Diels-Alder Reaction: Cyclopentadiene and its derivatives are known to dimerize. If a dimer is present in the GC inlet, it may undergo a retro-Diels-Alder reaction, regenerating the monomer at m/z 106.

Table 3: Predicted Mass Spectrometry Fragments for β-Propenylcyclopentadiene (C₈H₁₀)
m/zIdentity of FragmentProposed Origin
106[C₈H₁₀]⁺•Molecular Ion (M⁺•)
105[C₈H₉]⁺Loss of H• from M⁺•
91[C₇H₇]⁺Loss of •CH₃ from M⁺•
79[C₆H₇]⁺Loss of C₂H₃• (vinyl radical) from M⁺•
66[C₅H₆]⁺•Cyclopentadiene radical cation
65[C₅H₅]⁺Cyclopentadienyl (B1206354) cation

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. As a conjugated diene, β-propenylcyclopentadiene is expected to have a strong absorption in the ultraviolet region corresponding to a π → π* transition of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

The position of maximum absorbance (λmax) is sensitive to the extent of conjugation. Compared to the parent 1,3-cyclopentadiene (λmax ≈ 239 nm), the propenyl group extends the conjugated system, which lowers the HOMO-LUMO energy gap. This results in absorption at a longer wavelength, an effect known as a bathochromic or red shift. masterorganicchemistry.com The λmax can be estimated using empirical rules, such as the Woodward-Fieser rules for conjugated dienes. libretexts.orgijpbms.comslideshare.net

Table 4: Comparison of UV-Vis Absorption Maxima (λmax) for Conjugated Dienes
CompoundStructureλmax (nm) (in Hexane)
1,3-ButadieneCH₂=CH-CH=CH₂217
1,3-CyclopentadieneCyclic diene~239
β-PropenylcyclopentadieneSubstituted cyclic diene~245-255 (Predicted)

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for the isolation and purification of β-propenylcyclopentadiene from reaction mixtures and for the quantitative analysis of its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile C5-C10 hydrocarbons, including β-propenylcyclopentadiene. dps-instruments.coms4science.at In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. Non-polar capillary columns (e.g., those with a dimethylpolysiloxane stationary phase) are typically used, where compounds elute primarily in order of increasing boiling point. researchgate.net

For identification purposes, the retention time can be compared to that of a known standard. A more robust method involves the calculation of the Kovats retention index, which normalizes the retention time to those of n-alkanes, making the data less dependent on specific instrument conditions and more comparable between different laboratories. nist.govgcms.czyoutube.com A key consideration in the GC analysis of cyclopentadienes is their tendency to dimerize at elevated temperatures, which can be mitigated by using lower injector temperatures or by analyzing the sample promptly after preparation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and preparative purification of β-propenylcyclopentadiene, especially for separating it from less volatile impurities or isomers. google.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for non-polar organic compounds. wikipedia.orgphenomenex.comjordilabs.com In RP-HPLC, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). hawachhplccolumn.com

In this mode, β-propenylcyclopentadiene, being a non-polar hydrocarbon, would be well-retained on the column and would elute later than more polar compounds. jordilabs.com The retention can be precisely controlled by adjusting the ratio of organic solvent to water in the mobile phase. HPLC is particularly advantageous for separating structural isomers of substituted cyclopentadienes, which may have very similar boiling points and can be difficult to resolve by GC. sielc.comnih.gov

Vii. Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The efficient synthesis of β-propenylcyclopentadiene and its derivatives is a critical first step towards unlocking their full potential. While classical methods for the alkylation of cyclopentadienyl (B1206354) anions provide a basic framework, future research is directed towards more sophisticated and controlled synthetic strategies.

One promising avenue is the exploration of cross-coupling reactions. Catalytic methods, such as Suzuki, Negishi, or Stille couplings, could offer precise control over the introduction of the propenyl group onto the cyclopentadienyl ring. These methods would allow for the synthesis of a diverse library of substituted β-propenylcyclopentadiene ligands with tailored electronic and steric properties.

Another area of development involves the direct functionalization of cyclopentadiene (B3395910) precursors. This could involve electrophilic addition reactions to cyclopentadiene or its derivatives, followed by elimination to introduce the propenyl moiety. The development of regioselective and stereoselective methods will be crucial for accessing specific isomers of β-propenylcyclopentadiene.

Table 1: Comparison of Potential Synthetic Routes for β-Propenylcyclopentadiene

Synthetic Route Potential Advantages Potential Challenges
Alkylation of Cyclopentadienyl Anion Readily available starting materials. Lack of regioselectivity, formation of isomers.
Palladium-Catalyzed Cross-Coupling High regioselectivity and functional group tolerance. Synthesis of organometallic precursors, catalyst cost.
Direct Functionalization Atom-economical. Control of regioselectivity and stereoselectivity.

| Isomerization of Allylcyclopentadiene | Potential for high yields from an accessible precursor. | Requires efficient and selective isomerization catalysts. |

Exploration of New Catalytic Systems

The unique electronic and steric environment provided by the β-propenylcyclopentadienyl ligand makes it an attractive candidate for the development of novel catalytic systems. The propenyl group can influence the catalytic activity of a metal center in several ways, including modifying the electron density at the metal, altering the steric bulk around the active site, and potentially participating directly in the catalytic cycle.

Future research will likely focus on the synthesis and catalytic evaluation of transition metal complexes bearing β-propenylcyclopentadienyl ligands. Metals such as rhodium, iridium, and ruthenium are of particular interest for their applications in C-H activation, hydrogenation, and metathesis reactions. The electronic properties of the ligand can be further tuned by introducing substituents on the propenyl chain or the cyclopentadienyl ring, allowing for the rational design of catalysts with enhanced activity and selectivity.

The potential for the propenyl group to act as a hemilabile ligand, capable of coordinating to and dissociating from the metal center during a catalytic cycle, is another exciting area of investigation. This dynamic behavior could lead to new modes of catalytic reactivity and enable challenging chemical transformations.

Advanced Materials Science Applications (Non-Polymerization)

Beyond catalysis, β-propenylcyclopentadiene and its derivatives hold promise for the development of advanced materials with novel electronic and optical properties. The extended π-system created by the conjugation of the propenyl group and the cyclopentadienyl ring can be exploited in the design of organic electronic materials.

One area of interest is the development of new organometallic frameworks and coordination polymers. The propenyl group can serve as a reactive handle for post-synthetic modification, allowing for the introduction of various functional groups and the construction of complex, multidimensional structures. These materials could find applications in gas storage, sensing, and electronics.

Furthermore, the incorporation of β-propenylcyclopentadienyl units into larger organic molecules could lead to the creation of new chromophores and fluorophores with tunable photophysical properties. These molecules could be utilized in organic light-emitting diodes (OLEDs), solar cells, and bioimaging applications. Research in this area will focus on understanding the structure-property relationships to design materials with optimized performance.

Interdisciplinary Research with β-Propenylcyclopentadiene Derivatives

The unique properties of β-propenylcyclopentadiene derivatives also open up opportunities for interdisciplinary research at the interface of chemistry, biology, and medicine. The ability to functionalize the propenyl group provides a versatile platform for the attachment of biomolecules, such as peptides, proteins, and DNA.

This could lead to the development of novel bioorganometallic probes for imaging and sensing biological processes. For example, a fluorescently labeled β-propenylcyclopentadienyl metal complex could be designed to target specific proteins or cellular compartments, providing valuable insights into biological function.

Another potential application lies in the development of new therapeutic agents. The cyclopentadienyl scaffold is a common motif in medicinal chemistry, and the introduction of a propenyl group could be used to modulate the biological activity and pharmacokinetic properties of drug candidates. Research in this area would involve collaboration between synthetic chemists, biochemists, and pharmacologists to design and evaluate new β-propenylcyclopentadiene-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for beta-propenylcyclopentadiene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a comparative analysis of established cyclopentadiene derivatization methods (e.g., Diels-Alder reactions, thermal isomerization). Use Design of Experiments (DoE) to vary catalysts (e.g., Lewis acids), solvents, and temperatures. Monitor yields via GC-MS and purity via HPLC, prioritizing reproducibility by documenting reaction kinetics and side products. Include step-by-step validation using spectral data (IR, 1^1H/13^13C NMR) for intermediate characterization .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in beta-propenylcyclopententadiene derivatives?

  • Methodological Answer : Employ 2D NMR (e.g., COSY, HSQC) to distinguish between regioisomers and confirm propenyl substituent positioning. Compare experimental IR stretching frequencies (C=C, C-H) with computational predictions (DFT) to validate electronic environments. Cross-reference with XRD crystallographic data for unambiguous confirmation .

Q. What computational approaches are recommended for modeling the electronic properties of this compound?

  • Methodological Answer : Use Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Validate against experimental UV-Vis spectra and cyclic voltammetry data. For dynamic behavior, apply Molecular Dynamics (MD) simulations under varying solvent conditions .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis of literature data, identifying variables such as purity assessment methods (HPLC vs. GC), storage conditions, and oxygen exposure. Replicate experiments under controlled atmospheres (inert vs. ambient) using TGA/DSC. Propose a standardized protocol for stability testing, including kinetic modeling of decomposition pathways .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive applications?

  • Methodological Answer : Implement stringent quality control (QC) protocols:

  • Quantify trace impurities via LC-MS and adjust purification steps (e.g., column chromatography gradients).
  • Request peptide-grade purity checks (e.g., TFA removal <1% for bioassays) if applicable.
  • Document solvent lot variations and their impact on reaction reproducibility .

Q. How can interdisciplinary approaches (e.g., organometallic chemistry, photophysics) advance mechanistic studies of this compound reactivity?

  • Methodological Answer : Design hybrid experiments combining time-resolved spectroscopy (TRIR, transient absorption) to track photochemical intermediates. Collaborate with theoretical chemists to map potential energy surfaces for cycloaddition pathways. Integrate electrochemical analysis to explore redox-driven isomerization .

Q. What statistical methods are appropriate for analyzing contradictory catalytic activity data in this compound-mediated reactions?

  • Methodological Answer : Apply multivariate regression to identify confounding variables (e.g., moisture levels, catalyst aging). Use bootstrapping to assess confidence intervals for turnover numbers (TONs). Publish raw datasets with metadata (e.g., glovebox O2_2/H2_2O levels) to facilitate cross-lab comparisons .

Methodological Best Practices

  • Data Reprodubility : Archive synthetic procedures, spectral raw data, and computational input files in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Literature Reviews : Use tools like SciFinder to map citation networks, highlighting gaps in mechanistic understanding or unvalidated computational models .
  • Ethical Reporting : Disclose all negative results (e.g., failed catalytic conditions) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.